molecular formula C8H7N3O3 B8350929 (3-Azidophenoxy)-acetic acid

(3-Azidophenoxy)-acetic acid

Cat. No.: B8350929
M. Wt: 193.16 g/mol
InChI Key: KLHLTVLXLZGJBZ-UHFFFAOYSA-N
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Description

(3-Azidophenoxy)-acetic acid is a carboxylic acid derivative featuring a phenoxy group substituted with an azide (-N₃) at the 3-position of the aromatic ring, linked to an acetic acid moiety. This compound is structurally characterized by the formula C₈H₇N₃O₃ (molecular weight: 193.16 g/mol). The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and bioconjugation . Its synthesis typically involves nucleophilic substitution between 3-azidophenol and haloacetic acid derivatives, followed by purification via crystallization or chromatography.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(3-azidophenoxy)acetic acid

InChI

InChI=1S/C8H7N3O3/c9-11-10-6-2-1-3-7(4-6)14-5-8(12)13/h1-4H,5H2,(H,12,13)

InChI Key

KLHLTVLXLZGJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Azidophenoxy)-acetic acid with three analogous phenoxy acetic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Azide (-N₃) C₈H₇N₃O₃ 193.16 Azide, carboxylic acid
2-(3-Benzamidophenoxy)acetic acid Benzamido (-NHCOPh) C₁₅H₁₃NO₄ 271.27 Amide, carboxylic acid
(S)-2-(3-Azidophenoxy)propanoic acid Azide (-N₃) C₉H₉N₃O₃ 207.18 Azide, carboxylic acid (chiral center)
2-(4-Chlorophenoxy)acetic acid Chloro (-Cl) C₈H₇ClO₃ 186.59 Halogen, carboxylic acid

Physicochemical Properties

  • Reactivity: The azide group in this compound enables rapid conjugation with alkynes, making it valuable in polymer chemistry and drug delivery systems. In contrast, the benzamido group in 2-(3-Benzamidophenoxy)acetic acid participates in hydrogen bonding, enhancing stability but limiting reactivity . The chiral center in (S)-2-(3-Azidophenoxy)propanoic acid () allows for asymmetric synthesis, critical in pharmaceutical applications .
  • Acidity: Electron-withdrawing substituents (e.g., -N₃, -Cl) lower the pKa of the carboxylic acid (increased acidity). For example, this compound has a pKa ≈ 2.5–3.0, comparable to 2-(4-Chlorophenoxy)acetic acid (pKa ≈ 2.8) . The benzamido derivative, with an electron-donating amide group, exhibits a slightly higher pKa (~3.5).
  • Stability :

    • Azide-containing compounds are sensitive to heat and light, requiring storage at low temperatures. Benzamido and chloro derivatives are more stable under ambient conditions .

Research Findings and Industrial Relevance

  • Synthetic Efficiency: this compound is synthesized in high yield (>90%) via ester hydrolysis, as demonstrated for its propanoic analog ().
  • Safety Considerations : Azides require careful handling due to explosion risks, while chloro and benzamido derivatives pose lower hazards .

Q & A

Q. What are the recommended synthetic routes for (3-Azidophenoxy)-acetic acid, and how can purity be optimized?

The synthesis typically involves introducing the azide group to a phenoxy-acetic acid backbone. A common approach is nucleophilic substitution, where 3-aminophenoxyacetic acid undergoes diazotization followed by azide substitution. For purity optimization:

  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted intermediates .
  • Characterization: Confirm azide incorporation via FT-IR (sharp peak at ~2100 cm⁻¹ for N₃ stretch) and validate structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.8–7.2 ppm and acetic acid protons at δ 3.8–4.2 ppm) .
  • Yield Improvement: Optimize reaction time and temperature; excess sodium azide (1.5 equiv) in DMF at 60°C for 6 hours improves conversion .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Spectroscopic Analysis:
    • NMR: 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify aromatic substitution patterns and acetic acid linkage. Look for splitting patterns consistent with meta-substitution on the phenyl ring .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products like unreacted amines or diazonium salts .
  • Elemental Analysis: C, H, N content should match theoretical values (e.g., C₉H₇N₃O₃: C 50.71%, H 3.31%, N 19.71%) .

Advanced Research Questions

Q. How can this compound be utilized in click chemistry for bioconjugation, and what experimental pitfalls should be avoided?

  • Applications: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules (e.g., proteins, nucleic acids). Example protocol:
    • React with alkyne-modified probes (e.g., fluorescent tags) in PBS buffer (pH 7.4) with 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM THPTA ligand at 25°C for 1 hour .
  • Pitfalls:
    • Copper Toxicity: Use biocompatible ligands (e.g., BTTAA) to reduce Cu-induced damage to biological samples .
    • Azide Stability: Avoid prolonged exposure to light or heat, as azides can decompose exothermically. Store at –20°C under inert gas .

Q. How do solvent polarity and temperature affect the reactivity of this compound in SNAr (Nucleophilic Aromatic Substitution) reactions?

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states. For example, DMF increases substitution rates by 10× compared to THF due to better solvation of intermediates .
  • Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but may degrade the azide. Monitor via in-situ IR to balance speed and stability .
  • Data Contradictions: Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from trace moisture (hydrolyzes intermediates) or inconsistent heating methods. Use anhydrous conditions and oil baths for uniform temperature control .

Q. What strategies resolve conflicting spectral data (e.g., unexpected peaks in 1H NMR^1 \text{H NMR}1H NMR) during characterization?

  • Artifact Identification: Compare with control spectra of starting materials (e.g., residual 3-aminophenol shows broad NH₂ peaks at δ 5.0–5.5 ppm) .
  • Advanced Techniques:
    • 2D NMR (COSY, HSQC): Resolve overlapping signals; confirm coupling between aromatic protons and acetic acid moiety .
    • HPLC-MS: Detect trace impurities (e.g., diazonium byproducts) with C18 columns (0.1% TFA in water/acetonitrile gradient) .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

  • Protocol:
    • Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.
    • Monitor degradation via HPLC at 254 nm; track azide loss and acetic acid release .
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ = 72 hours at pH 7 and 25°C, but drops to 12 hours at pH 10 and 60°C .

Q. What analytical methods quantify this compound in complex matrices (e.g., cell lysates)?

  • Sample Preparation: Precipitate proteins with acetonitrile (1:2 v/v), then centrifuge at 14,000×g for 10 minutes .
  • Detection:
    • LC-MS/MS: Use a C18 column with ESI+ ionization. Quantify via transition m/z 212 → 154 (collision energy 20 eV) .
    • Internal Standard: Deuterated analog (e.g., this compound-d₃) improves accuracy .

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